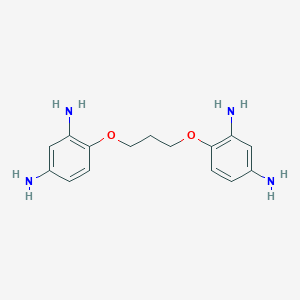

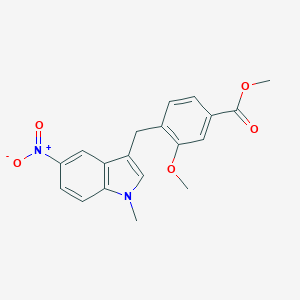

1,3-Bis(2,4-diaminophenoxy)propane

Overview

Description

Synthesis Analysis

The synthesis of 1,3-Bis(2,4-diaminophenoxy)propane and related compounds involves strategic functionalization of propane derivatives to introduce phenoxy and amino groups. One approach includes the nucleophilic aromatic substitution of halogenated precursors with amine-functionalized phenols. Alternatively, the compound can be derived from the reaction between activated phenolic derivatives and alkylating agents, followed by subsequent amination processes. These synthetic routes are designed to yield high-purity products with controlled substitution patterns essential for further applications (Ranjbar, Morsali, & Zhu, 2007).

Molecular Structure Analysis

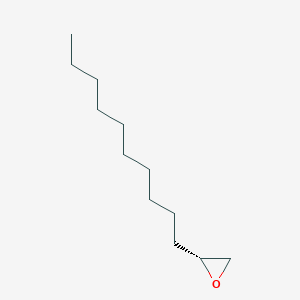

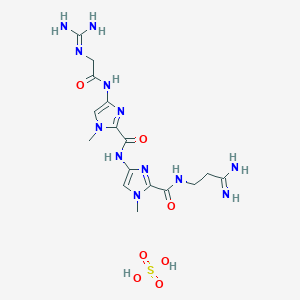

The molecular structure of this compound is characterized by X-ray crystallography and spectroscopic techniques, revealing a flexible backbone due to the ether linkage that impacts its physical and chemical behaviors. This structural flexibility enables the molecule to adopt various conformations, influencing its reactivity and interaction with other molecules. The presence of multiple amine groups also enhances its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for forming complex structures and materials (Ohishi et al., 1986).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including polycondensation, where it acts as a diamine component to form polyamides or polyimides with selected dianhydrides. These reactions are facilitated by its reactive amine groups, leading to high-performance polymers characterized by thermal stability, mechanical strength, and chemical resistance. The compound's ether linkages contribute to the polymers' flexibility and solubility, broadening their application range (Faghihi, Shabanian, & Valikhani, 2011).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. The ether and amine functionalities enhance solubility in common organic solvents, facilitating processing and application. Moreover, the crystalline structure, determined by X-ray diffraction, provides insights into the material's thermal behavior and stability, essential for developing advanced materials (Tjugito & Feld, 1989).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards acids, bases, and various reagents, are pivotal for its applications in materials science. Its amine groups are reactive sites for forming bonds with acids and anhydrides, leading to a wide range of polymers and copolymers with diverse properties. These reactions are crucial for tailoring the material's properties, such as thermal stability, mechanical strength, and electrical conductivity, to specific applications (Veer, 2010).

Scientific Research Applications

Synthesis of Derivatives : It is utilized in synthesizing bis(benzoxazole) derivatives and benzodihydrofuran derivatives via tandem Claisen rearrangement, yielding good results (Koyama, Yang, & Hiratani, 2000).

Polymer Synthesis : The compound serves as a monomer for creating novel poly(amide-imide)s with inherent viscosities ranging from 0.31 to 0.61 dl/g (Faghihi, Shabanian, & Valikhani, 2011).

Medical Applications : It acts as an in vivo antagonist of leukotriene D4 in guinea pigs, displaying a longer duration of action and inhibitory activities on mediator release and 5-lipoxygenase (Kreft et al., 1986).

High-Performance Polyimides : It is used in synthesizing polyimides characterized by a 5% weight loss in air and helium by 420°C, indicating high thermal stability (Tjugito & Feld, 1989).

Polymeric Metal Complexes : This compound is a novel synthetic compound with potential applications in polymeric metal complexes (Orhan & Ucan, 1998).

Catalysis : It serves as a new ligand for ketone H2-hydrogenation catalysts (Hadžović et al., 2006).

Film and Polymer Formation : Its synthesis leads to tough, flexible films and a polybenzimidazole with a of 0.47-0.97 dL/g (Thies et al., 1992).

Organic Synthesis : Reacts with Grignard reagents to give 2-alkenyltrimethylsilanes in moderate to good yields (Shimizu, Shibata, & Tsuno, 1985).

Silver Complexes : The synthesized polynuclear silver(I) complexes with this compound show good thermal stability up to 300°C and antibacterial activity (Yuan et al., 2016).

Antioxidant Properties : 1:3-bis-phenylamino-propane, a related compound, shows antioxidant properties for rubber (Veer, 2010).

Thermal and Structural Studies : The synthesized 1,3-bis(4-pyridyl)propane bridged dicobaloximes exhibit significant structural and thermal properties, with mesophase formation depending on the length of the alkyl chain (Yamuna et al., 2016).

Potential Antimicrobial Activity : Some synthesized compounds might possess antifungal, antibiotic, and antiviral activity (Billman & Dorman, 1962).

Mechanism of Action

Target of Action

1,3-Bis(2,4-diaminophenoxy)propane, also known as 4,4’-(Propane-1,3-diylbis(oxy))bis(benzene-1,3-diamine), is primarily used as an oxidative hair dye . Its primary target is the hair shaft, where it imparts color to the hair.

Mode of Action

The compound works by penetrating the hair shaft and reacting with the hair’s natural pigments to produce a color change . This reaction is facilitated by the presence of hydrogen peroxide, which is typically mixed with the hair dye before application . The resulting color change is permanent and cannot be washed out .

Pharmacokinetics

This is consistent with the goal of producing a permanent color change .

Result of Action

The primary result of the action of this compound is a change in hair color. This change is permanent and resistant to washing . The exact color change depends on the original color of the hair and the specific formulation of the hair dye.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of hydrogen peroxide is necessary for the compound to react with the hair’s natural pigments . Additionally, the compound’s effectiveness may be affected by the pH of the solution, the temperature at which the reaction occurs, and the duration of the application .

Biochemical Analysis

Biochemical Properties

It is known that the compound has two 2,4-diaminophenoxy groups connected by a propane backbone

Cellular Effects

It is known that the compound can be safely used under certain conditions

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 574.3±45.0 °C and a density of 1.287±0.06 g/cm3

Dosage Effects in Animal Models

It is known that the compound can be safely used under certain conditions

Transport and Distribution

properties

IUPAC Name |

4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19/h2-5,8-9H,1,6-7,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKPYVXITDAZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868327 | |

| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81892-72-0 | |

| Record name | 1,3-Bis(2,4-diaminophenoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81892-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081892720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[1,3-propanediylbis(oxy)]bisbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS-(2,4-DIAMINOPHENOXY)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24KVS49VH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 1,3-Bis(2,4-diaminophenoxy)propane be used in hair colouring products?

A2: Yes, this compound is listed as a potential ingredient in oxidative hair colouring agents. It acts as a coupler component in combination with developer components and other coupler components like m-phenylenediamine derivatives. These formulations are known for their excellent colouring properties in keratin fibres, particularly human hair.

Q2: How does the ionic strength of a solution affect the protonation of this compound?

A3: Research indicates that the protonation constants of this compound are influenced by the ionic strength of the solution. This was determined through potentiometric measurements in NaCl(aq) solutions with varying ionic strengths (0 mol·kg–1 ≤ I ≤ 3 mol·kg–1). Models like the Debye–Huckel, SIT (Specific ion Interaction Theory), and Pitzer equations were employed to analyze the relationship between ionic strength and protonation constants, providing insights into the behavior of this compound in different chemical environments.

Q3: Is there information available on the distribution behavior of this compound?

A4: Yes, studies have explored the distribution of this compound in 2-methyl-1-propanol/aqueous solution mixtures at various ionic strengths. These studies involved measuring distribution coefficients and calculating Setschenow coefficients and activity coefficients of the neutral species. This information contributes to understanding the partitioning and behavior of this compound in different solvent systems, which is relevant for various applications, including formulation and separation processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)

![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)